molecular formula C23H31FO6 B8789253 Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate

Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate

Cat. No.: B8789253
M. Wt: 422.5 g/mol
InChI Key: SYWHXTATXSMDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate is a synthetic steroid ester. It is characterized by its complex structure, which includes a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20. This compound is known for its significant biological activity and is used in various scientific research applications.

Preparation Methods

The preparation of Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate involves several organic synthesis steps. The synthetic route typically includes the introduction of the fluoro group at position 9, followed by the addition of hydroxy groups at positions 11 and 17. The final step involves the acetylation of the 21-hydroxy group to form the acetate ester. Industrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxy groups to oxo groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert oxo groups back to hydroxy groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group at position 9 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of qualitative and quantitative analytical methods.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.

    Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various molecular pathways, leading to its biological effects, such as anti-inflammatory and immunosuppressive actions .

Comparison with Similar Compounds

Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate is unique due to its specific structural modifications, including the fluoro group at position 9 and the acetate ester at position 21. Similar compounds include:

Properties

Molecular Formula

C23H31FO6

Molecular Weight

422.5 g/mol

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3

InChI Key

SYWHXTATXSMDSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Origin of Product

United States

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